4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide
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Description
4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.343. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide” are currently unknown. The compound is a derivative of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Mode of Action
It’s known that the compound contains a 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid moiety , which may play a role in its biological activity.
Pharmacokinetics
The compound is a solid at room temperature , which may influence its absorption and distribution in the body. The compound’s molecular weight (154.12 g/mol ) and its chemical structure may also impact its metabolism and excretion.
Biological Activity
4-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a complex heterocyclic compound that has been the subject of various studies due to its potential biological activities. This article aims to summarize the available research on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of derivatives that exhibit significant biological activity. Its structure includes a pyrrolidine moiety linked to a picolinamide, which is further substituted with a 1-methyl-6-oxo-1,6-dihydropyridazine group. This unique combination of functional groups is believed to contribute to its pharmacological effects.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Key Enzymes : Many derivatives have been found to inhibit enzymes involved in cancer progression, such as MEK (Mitogen-Activated Protein Kinase Kinase), which plays a crucial role in the MAPK signaling pathway .
- Antitumor Activity : Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Properties : Some derivatives possess anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and inhibiting pathways such as NF-kB .
Biological Activity Data
A summary of biological activities observed in studies involving related compounds is presented in the following table:
Case Studies
Several case studies have explored the efficacy of compounds related to this compound:
- Antitumor Efficacy : A study involving a derivative showed significant inhibition of tumor growth in mice models bearing human colorectal cancer xenografts. The compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics .
- Inhibition of Inflammatory Responses : Another study highlighted the compound's ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
- Synergistic Effects with Other Drugs : Research indicated that when combined with conventional drugs like doxorubicin, certain derivatives enhanced cytotoxicity against resistant cancer cell lines, pointing towards their potential use in combination therapies .
Properties
IUPAC Name |
4-[1-(1-methyl-6-oxopyridazine-3-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-20-14(22)3-2-12(19-20)16(24)21-7-5-11(9-21)25-10-4-6-18-13(8-10)15(17)23/h2-4,6,8,11H,5,7,9H2,1H3,(H2,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTCYZACIJJIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)OC3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.